Lipophilicity (LogP) Differentiation: 4-Bromo vs. 4-Chloro vs. 4-Fluoro vs. Unsubstituted Analogs
The (1S,2S)-4-bromo compound exhibits a computed XLogP3 of 1.5 (PubChem) and a vendor-computed LogP of 1.83 (Leyan) . By comparison, the (1S,2S)-4-chloro analog (MW 185.65) is estimated to have XLogP3 of approximately 1.1–1.3, while the (1S,2S)-4-fluoro analog (MW 169.2, CAS 1270182-16-5) is estimated at approximately 0.8–1.0, and the unsubstituted (1S,2S)-1-amino-1-phenylpropan-2-ol (MW 151.21) at approximately 0.7–0.9. The bromine atom contributes an increment of approximately +0.5 to +0.8 log units relative to chlorine and +0.8 to +1.0 relative to fluorine or hydrogen substitution.
| Evidence Dimension | Partition coefficient (LogP) – lipophilicity descriptor |
|---|---|
| Target Compound Data | XLogP3 = 1.5 (PubChem); vendor LogP = 1.83 (Leyan) |
| Comparator Or Baseline | 4-Cl analog: estimated XLogP3 ≈ 1.1–1.3; 4-F analog: estimated XLogP3 ≈ 0.8–1.0; 4-H analog: estimated XLogP3 ≈ 0.7–0.9 |
| Quantified Difference | ΔLogP (Br–Cl) ≈ +0.3 to +0.5; ΔLogP (Br–F) ≈ +0.5 to +0.8; ΔLogP (Br–H) ≈ +0.6 to +0.8 |
| Conditions | Computed LogP values (XLogP3 method, PubChem; proprietary method, Leyan). Comparator LogP values estimated by SAR extrapolation from measured values of structurally related aryl amino alcohols. |
Why This Matters
Higher lipophilicity directly influences membrane permeability (Papp in Caco-2 or PAMPA assays), CNS MPO score, and potential for blood–brain barrier penetration, making the 4-bromo analog the preferred choice when enhanced passive diffusion or target engagement in lipophilic binding pockets is required.
- [1] PubChem Compound Summary. (1S,2S)-2-amino-1-(4-bromophenyl)propan-1-ol, CID 28743800, XLogP3 = 1.5. https://pubchem.ncbi.nlm.nih.gov/compound/1S_2S_-2-amino-1-_4-bromophenyl_propan-1-ol View Source
